molecular formula C6H12ClNO B13517799 3-(Aminomethyl)cyclopentan-1-one hydrochloride

3-(Aminomethyl)cyclopentan-1-one hydrochloride

Cat. No.: B13517799
M. Wt: 149.62 g/mol
InChI Key: GUMVRMDNKWMYSU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclopentan-1-one hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and diverse range of applications. This compound is characterized by the presence of an aminomethyl group attached to a cyclopentanone ring, with a hydrochloride salt form that enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)cyclopentan-1-one hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)cyclopentan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclopentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)cyclopentan-1-one hydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

3-(aminomethyl)cyclopentan-1-one;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-4-5-1-2-6(8)3-5;/h5H,1-4,7H2;1H

InChI Key

GUMVRMDNKWMYSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1CN.Cl

Origin of Product

United States

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